2-((4-bromophenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one
Description
Properties
IUPAC Name |
5-(4-bromoanilino)-12,14-dioxa-4-thia-2,6,7-triazatetracyclo[7.7.0.03,7.011,15]hexadeca-1(16),2,5,9,11(15)-pentaen-8-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrN4O3S/c17-8-1-3-9(4-2-8)18-15-20-21-14(22)10-5-12-13(24-7-23-12)6-11(10)19-16(21)25-15/h1-6H,7H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMHCYWCBSPBDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)C(=O)N4C(=N3)SC(=N4)NC5=CC=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-bromophenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one is a complex organic molecule that exhibits significant potential in medicinal chemistry due to its unique structural features and biological activities. This article delves into the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive understanding of its pharmacological potential.
Chemical Structure and Properties
The compound features a quinazolinone core linked with dioxole and thiadiazole moieties. The presence of a bromophenyl substituent and an amino group enhances its reactivity and interaction with biological targets. The intricate architecture of this molecule suggests potential for diverse biological applications.
Biological Activity
Research indicates that compounds related to this compound exhibit various biological activities:
- Antimicrobial Activity : Similar quinazolinone derivatives have shown effectiveness against pathogens such as E. coli, S. aureus, and C. albicans . The presence of heterocycles in the structure may enhance this activity.
- Antitumor Activity : Compounds with quinazoline cores are known for their antitumor properties. Preliminary studies suggest that the target compound may inhibit cancer cell proliferation .
- Antiviral Properties : Thiadiazole derivatives have been documented to possess antiviral activities, indicating potential application in treating viral infections .
Structure-Activity Relationship (SAR)
The unique combination of structural elements in this compound suggests a promising SAR. The following table summarizes the biological activities of structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 4-(Bromophenyl)quinazolin-2(1H)-one | Quinazoline core with bromine | Antitumor | Simpler structure |
| 2-Amino-4(3H)-quinazolinone | Amino group on quinazoline | Antimicrobial | Lacks heterocycles |
| 1,3,4-Thiadiazole derivatives | Thiadiazole ring | Antiviral | Different core structure |
The presence of both dioxole and thiadiazole rings in the target compound may enhance its biological activity compared to these simpler analogs.
Synthesis and Screening
A study synthesized various quinazolinone derivatives and evaluated their antimicrobial effects. Compounds from this series demonstrated marked activity against multiple bacterial strains . The synthesis involved reactions under controlled conditions to ensure high yields and purity.
Cytotoxicity Testing
In another investigation focusing on thiadiazolopyrimidine derivatives (related structures), cytotoxicity was assessed using the MTT assay against several cancer cell lines (MCF-7, PC3). Results indicated significant cytotoxic efficacy with IC50 values ranging from 5.69 to 9.36 µM . This underscores the potential for similar testing on the target compound.
Scientific Research Applications
Research highlights several potential applications for 2-((4-bromophenyl)amino)-10H-[1,3]dioxolo[4,5-g][1,3,4]thiadiazolo[2,3-b]quinazolin-10-one in the following areas:
Antitumor Activity
Compounds with similar structural features have exhibited antitumor properties. The presence of the bromophenyl substituent and the heterocyclic structure may enhance the compound's interaction with cellular targets involved in tumor growth inhibition.
Antimicrobial Properties
Preliminary studies suggest that derivatives of quinazolinone compounds display antimicrobial activity against various strains of bacteria. The compound's ability to inhibit bacterial growth could be attributed to its unique structural components.
Anti-inflammatory Effects
The synthesis of related benzoxazinone and quinazolinone derivatives has shown promising anti-inflammatory activities. These compounds have been evaluated for their efficacy in reducing inflammation in animal models.
Case Studies
Case Study 1: Antitumor Efficacy
A study evaluated various quinazolinone derivatives for their antitumor effects using cell lines. The results indicated that compounds featuring bromine substitutions exhibited enhanced cytotoxicity compared to their non-brominated counterparts.
Case Study 2: Antimicrobial Screening
In another investigation, a series of synthesized quinazolinones were tested against both gram-positive and gram-negative bacteria. The findings revealed that certain derivatives showed significant antibacterial activity, suggesting potential therapeutic applications in treating infections.
Comparison with Similar Compounds
Structural Analogues in the Quinazolinone Family
The compound’s structural uniqueness lies in its fused thiadiazolo-dioxolo-quinazolinone core and 4-bromophenyl substituent. Below is a comparative analysis with key analogues:
Key Observations:
- Substituent Effects : The 4-bromophenyl group in the target compound likely increases lipophilicity and electron-withdrawing capacity compared to methyl or methoxy substituents in analogues like USP/VA-1 (). This may enhance membrane permeability or target binding .
- Ring Systems: The dioxolo-thiadiazolo fusion in the target compound contrasts with triazolo () or thiazolo () systems.
Physicochemical and Toxicological Considerations
- Solubility : Bromine’s hydrophobicity may reduce aqueous solubility compared to methyl or methoxy analogues, necessitating formulation adjustments .
- Toxicity: Heterocyclic amines like IQ () are carcinogenic, but the target’s complex structure may alter metabolic pathways, reducing genotoxic risk. However, brominated aromatics require careful toxicity profiling .
Q & A
(Basic) What are the established synthetic routes for this compound, and what key intermediates are involved?
Methodological Answer:
Retrosynthetic analysis suggests using substituted primary amines (e.g., 4-bromoaniline), anthranilic acid derivatives, and acylating agents (e.g., acetic anhydride or benzoyl chloride) to construct the quinazolinone core . Key intermediates include:
- Substituted quinazolin-4-one precursors : Formed via cyclocondensation of anthranilic acid and amines under reflux conditions.
- Thiadiazole and dioxolo ring systems : Introduced through sequential heterocyclization using sulfur-containing reagents (e.g., H₂S or Lawesson’s reagent) and diethyl oxalate for dioxolo ring formation.
- Final cyclization : Achieved via microwave-assisted or thermal reactions to fuse the thiadiazolo and dioxolo moieties .
(Basic) Which spectroscopic and crystallographic techniques are most effective for characterizing its structural integrity?
Methodological Answer:
- X-ray crystallography : Resolves the compound’s crystal packing and confirms stereoelectronic effects, as demonstrated for analogous quinazolinone derivatives .
- Multinuclear NMR (¹H, ¹³C, ¹⁵N) : Assigns proton environments, particularly distinguishing NH groups in the thiadiazolo and quinazolinone moieties .
- FT-IR spectroscopy : Identifies vibrational modes of C=O (1650–1700 cm⁻¹) and C-Br (600–650 cm⁻¹) bonds .
- DFT calculations : Validates experimental data by modeling bond lengths and angles, with deviations <2% from crystallographic results .
(Basic) How can researchers design initial biological activity assays for pharmacological evaluation?
Methodological Answer:
- Antibacterial assays : Use broth microdilution (MIC determination) against Mycobacterium tuberculosis H37Rv and Gram-negative/-positive strains, with isoniazid and ciprofloxacin as controls .
- Cytotoxicity screening : Employ MTT assays on mammalian cell lines (e.g., HEK293) to assess selectivity indices (IC₅₀/MIC ratios) .
- Enzyme inhibition studies : Target kinases or bacterial dihydrofolate reductase using fluorometric assays with ATP/NADPH depletion monitoring .
(Advanced) What methodologies can optimize the low yield (<25%) observed in the final cyclization step?
Methodological Answer:
- Temperature modulation : Increase reaction temperature to 135°C (as in analogous thiadiazolo syntheses) to enhance cyclization kinetics .
- Catalyst screening : Test Pd(OAc)₂ or CuI to accelerate heterocycle formation, as used in triazolo-quinazolinone syntheses .
- Purification refinement : Replace silica gel chromatography with preparative HPLC for polar intermediates, improving recovery rates .
(Advanced) How should contradictory results between in vitro antibacterial activity and in silico docking predictions be reconciled?
Methodological Answer:
- Validate assay conditions : Confirm compound stability in DMSO/buffer systems via LC-MS to rule out degradation .
- Re-dock with flexible receptors : Use molecular dynamics simulations (e.g., GROMACS) to account for protein conformational changes .
- Synergistic studies : Test combinations with efflux pump inhibitors (e.g., PAβN) to assess resistance mechanisms .
(Advanced) What experimental approaches assess environmental persistence and degradation pathways?
Methodological Answer:
- Hydrolysis/photolysis studies : Expose the compound to UV light (254 nm) and varying pH (3–9) to quantify half-lives and identify breakdown products via LC-QTOF-MS .
- Soil microcosm assays : Monitor aerobic/anaerobic biodegradation using OECD 307 guidelines, with GC-MS analysis of volatile metabolites .
- QSAR modeling : Predict bioaccumulation factors (BCF) using logP and molecular volume descriptors .
(Advanced) What computational strategies model the compound’s electronic structure and interactions?
Methodological Answer:
- DFT calculations : Use B3LYP/6-311+G(d,p) to map frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces .
- Molecular docking : Dock into M. tuberculosis enoyl-ACP reductase (PDB: 4TZK) using AutoDock Vina, focusing on halogen bonding with the 4-bromophenyl group .
- MD simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability .
(Advanced) How can SAR studies systematically identify critical functional groups?
Methodological Answer:
- Analog synthesis : Replace the 4-bromophenyl group with 4-Cl, 4-F, or 4-OCH₃ substituents to evaluate halogen/electronic effects .
- Fragment-based design : Remove the dioxolo ring and test truncated analogs for activity loss .
- 3D-QSAR : Build CoMFA/CoMSIA models using IC₅₀ data from 20+ derivatives to map steric/electrostatic requirements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
